molecular formula C11H8INO5 B131179 N-Succinimidyl 4-hydroxy-3-iodobenzoate CAS No. 145459-41-2

N-Succinimidyl 4-hydroxy-3-iodobenzoate

Cat. No. B131179
CAS RN: 145459-41-2
M. Wt: 365.09 g/mol
InChI Key: GINHDBODPBJQTG-HJSJVHDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl 4-hydroxy-3-iodobenzoate is a chemical compound. It is used in the radioiodination of proteins and peptides . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope ([*I]SIB), which is an agent used in the radioiodination of proteins and peptides, from its tin precursor N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) is described . Radioiododestannylation of STB using tert-butylhydroperoxide as the oxidant gives [*I]SIB in 80% radiochemical yields .

Scientific Research Applications

Radioiodination of Monoclonal Antibodies

  • NSHIB is used for the effective radioiodination of monoclonal antibodies, improving their ability to bind specifically to tumor homogenates and reducing the loss of radioiodine in vivo compared to conventional methods (Vaidyanathan & Zalutsky, 1990).

Enhanced Stability in Vivo

Improved Synthesis Methods

  • New synthesis methods for NSHIB and its analogues have been developed, offering more efficient and practical approaches for radioiodination (Khalaj et al., 2001).

Versatility in Labeling Internalizing Proteins

  • NSHIB is valuable for labeling proteins and peptides that undergo internalization after receptor or antigen binding, indicating its versatility in various scientific research contexts (Vaidyanathan & Zalutsky, 2007).

Comparative Studies with Other Acylation Agents

  • Comparative studies of NSHIB with other acylation agents reveal its effectiveness and specific advantages in protein labeling, influencing the choice of agents in different research scenarios (Vaidyanathan & Zalutsky, 1990).

Radioiodination Efficiency Optimization

  • Optimization studies focus on improving the efficiency and yield of NSHIB in the radioiodination process, contributing to more effective labeling of proteins for research purposes (Tolmachev, Orlova, & Lundqvist, 2000).

Influence on Target Cell Residualization

  • NSHIB's role in enhancing target cell residualization, especially in monoclonal antibodies, is a crucial aspect of its application in scientific research, particularly in oncology (Choi et al., 2014).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-3-(131I)iodanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINHDBODPBJQTG-HJSJVHDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)[131I]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163047
Record name N-Succinimidyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 4-hydroxy-3-iodobenzoate

CAS RN

145459-41-2
Record name N-Succinimidyl 4-hydroxy-3-iodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145459412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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